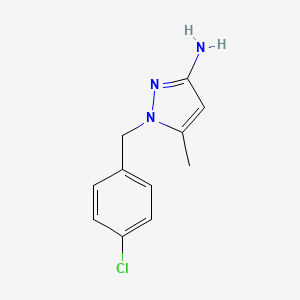

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

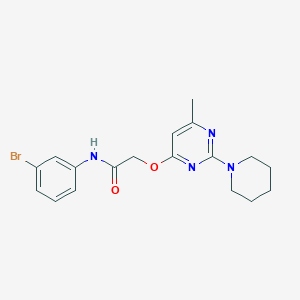

The compound “1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine” is likely an organic compound consisting of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group at the 5-position and a 4-chlorobenzyl group at the 1-position .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of a 4-chlorobenzyl chloride with a 5-methyl-1H-pyrazol-3-amine . This is a hypothetical pathway and the actual synthesis could be different.Molecular Structure Analysis

The molecular structure of this compound would likely show a pyrazole ring substituted with a methyl group and a 4-chlorobenzyl group. The presence of the nitrogen atoms in the pyrazole ring and the chlorine atom in the 4-chlorobenzyl group could result in interesting electronic properties .Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the functional groups present in the molecule. The pyrazole ring, being a heterocycle, might undergo reactions at the nitrogen atoms. The 4-chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar pyrazole ring and the 4-chlorobenzyl group could influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Characterization

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is used in the synthesis of various pyrazole derivatives. These derivatives have been synthesized, characterized, and explored for their biological activities, including antitumor, antifungal, and antibacterial pharmacophore sites. The structures of these compounds are identified through techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical calculations on physical and chemical properties support their potential biological activity against breast cancer and microbes (A. Titi et al., 2020).

Reactivity and Applications

The compound's reactivity has been explored through nucleophilic substitution reactions, yielding 5-alkyl amino and thioether pyrazoles under mild conditions with high yields. This showcases its versatility in synthesizing structurally diverse pyrazoles with potential applications in drug development and other chemical industries (S. Sakya & Bryson Rast, 2003).

Tautomerism Studies

Studies on disubstituted 1H-pyrazoles, which include derivatives like this compound, reveal insights into annular tautomerism. These investigations employ X-ray, theoretical calculations, NMR, and FT-IR methods, providing detailed understanding of structural dynamics, which is crucial for designing compounds with specific biological activities (Anna Kusakiewicz-Dawid et al., 2019).

Mechanistic Insights

Mechanistic studies of 1-aza-2-azoniaallene salts derived from compounds like this compound have led to the development of intramolecular C-H amination reactions. This mechanism facilitates the formation of pyrazolines with high yields, demonstrating the compound's utility in creating complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry (Xin Hong et al., 2015).

Biological Activities

The synthesis of azetidine-2-one derivatives of 1H-benzimidazole, utilizing this compound, has shown significant antimicrobial and cytotoxic activities. This highlights the compound's role in the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (M. Noolvi et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCarbonic Anhydrase 13 , a protein that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.

Mode of Action

hydrogen bonding and van der Waals interactions . The presence of the chlorobenzyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and reach its target .

Biochemical Pathways

Given its potential interaction with carbonic anhydrase 13, it may influencecarbon dioxide transport and pH regulation within the body .

Pharmacokinetics

The presence of the chlorobenzyl group may enhance itslipophilicity , potentially improving its absorption and distribution within the body

Result of Action

If it does indeed interact with carbonic anhydrase 13, it could potentially influencecarbon dioxide transport and pH regulation within cells .

Action Environment

The action, efficacy, and stability of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other competing molecules , and the temperature . The chlorobenzyl group in the compound may enhance its stability in a lipid environment, such as a cell membrane .

Safety and Hazards

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBNFAAJDMVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)

![Methyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2927937.png)